N-Methyl-2-pyrrolidin-1-ylbenzylamine
Overview
Description
“N-Methyl-2-pyrrolidin-1-ylbenzylamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrolidine ring attached to a benzyl group through an amine linkage . The presence of the nitrogen in the ring and the amine group would likely impart basicity to the compound.Chemical Reactions Analysis
As an amine, “this compound” could potentially undergo a variety of chemical reactions, including acid-base reactions, alkylation, and acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure and the presence of any functional groups. As an amine, it would likely be a weak base .Scientific Research Applications
Pyrrolidine and Pyrrolizidine Alkaloids
Pyrrolizidine Alkaloids Biosynthesis
Pyrrolizidine alkaloids, related to N-Methyl-2-pyrrolidin-1-ylbenzylamine, play a significant role in plant defense mechanisms against herbivores. Research into the evolution of pyrrolizidine alkaloid biosynthesis has identified homospermidine synthase as a key enzyme, elucidating gene recruitment processes across different angiosperm lineages. This insight into plant biochemistry suggests potential applications in bioengineering and agricultural pest management (Langel, Ober, & Pelser, 2011).
DNA Methylation and Epigenetics
DNA Methyltransferase Inhibitors
The study of DNA methylation, a process affecting gene expression without altering the DNA sequence, has identified several inhibitors with potential therapeutic applications in oncology. This compound's structural analogs may contribute to understanding the mechanisms of action of such inhibitors, offering insights into novel cancer treatments (Goffin & Eisenhauer, 2002).
RNA Modifications
N6-methyladenosine in Plants
Research on N6-methyladenosine (m6A) RNA methylation highlights its critical role in plant biology, including growth, development, and stress responses. The study of m6A regulatory machinery could inform genetic improvement strategies for crops, with relevance to molecules like this compound in understanding plant epigenetics and gene regulation (Yue, Nie, Yan, & Weining, 2019).
Environmental Health
Gene-Environment Interactions
Investigating the interplay between genetic and environmental factors in diseases such as Parkinson's disease has underscored the importance of understanding chemical exposures, including compounds related to this compound. These studies provide a foundation for developing early detection methods and therapies for neurodegenerative diseases (Fleming, 2017).
Pyrrolidine in Drug Discovery
Versatile Scaffold for Novel Compounds
The pyrrolidine ring, part of this compound's structure, is widely utilized in medicinal chemistry due to its versatility in drug design. Research on pyrrolidine derivatives has led to the development of numerous bioactive molecules with diverse therapeutic applications, demonstrating the scaffold's potential in creating new drugs (Li Petri et al., 2021).
Future Directions
Properties
IUPAC Name |
N-methyl-1-(2-pyrrolidin-1-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-10-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-3,6-7,13H,4-5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQVLJYISRREIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427697 | |
Record name | N-Methyl-1-[2-(pyrrolidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871217-37-7 | |
Record name | N-Methyl-1-[2-(pyrrolidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl({[2-(pyrrolidin-1-yl)phenyl]methyl})amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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